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Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in

chemical and pharmaceutical sciences for the unambiguous determination of molecular

structures. This document provides a detailed guide to the ¹H and ¹³C NMR spectral

interpretation of 4-(Allyloxy)benzyl alcohol, a common organic intermediate. Included are

comprehensive data tables, standardized experimental protocols for sample preparation and

spectral acquisition, and logical diagrams to aid in the structural elucidation process.

Introduction
4-(Allyloxy)benzyl alcohol is a bifunctional organic compound featuring a benzyl alcohol

moiety and an allyl ether. This structure presents distinct features in both ¹H and ¹³C NMR

spectra, corresponding to the aromatic, benzylic, and allylic protons and carbons. Accurate

interpretation of these spectra is crucial for verifying the compound's identity, assessing its

purity, and understanding its chemical environment, which are vital steps in research and drug

development.

Spectral Data Interpretation
The structural assignment of signals in the ¹H and ¹³C NMR spectra of 4-(Allyloxy)benzyl
alcohol is based on chemical shifts (δ), signal multiplicities, and coupling constants (J). The
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para-substitution of the benzene ring results in a simplified aromatic region, often appearing as

two distinct doublets. The allyl group gives rise to a characteristic set of signals in the aliphatic

region.

¹H NMR Spectral Data
The ¹H NMR spectrum of 4-(Allyloxy)benzyl alcohol, typically recorded in deuterated

chloroform (CDCl₃), displays signals corresponding to the aromatic protons, the allyl group

protons, the benzylic protons, and the hydroxyl proton.

Proton

Assignment (H)

Chemical Shift

(δ) [ppm]
Multiplicity

Coupling

Constant (J)

[Hz]

Integration

Ar-H (ortho to

CH₂OH)
7.26 d 8.4 2H

Ar-H (ortho to O-

allyl)
6.85 m - 2H

-O-CH₂-CH=CH₂ 6.08 ddt 17.2, 10.5, 5.3 1H

-O-CH₂-CH=CH₂ 5.38 ddq 46.7, 10.5, 1.5 2H

Ar-CH₂-OH 4.54 dd 4.1, 2.8 2H

-O-CH₂-CH=CH₂ 4.54 dd 4.1, 2.8 2H

Note: The benzylic (-CH₂OH) and ether-linked allylic (-OCH₂-) protons have overlapping

signals. Data sourced from The Royal Society of Chemistry.[1]

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in

the molecule.
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Carbon Assignment (C) Chemical Shift (δ) [ppm]

C-O (Aromatic) 158.09

C-CH₂OH (Aromatic) 133.39

-O-CH₂-CH=CH₂ 133.32

CH (Aromatic, ortho to CH₂OH) 128.62

-O-CH₂-CH=CH₂ 117.65

CH (Aromatic, ortho to O-allyl) 114.74

-O-CH₂-CH=CH₂ 68.85

Ar-CH₂-OH 64.66

Data sourced from The Royal Society of Chemistry.[1]

Experimental Protocols
Accurate and reproducible NMR data is contingent on meticulous sample preparation and

standardized instrument parameters.

Sample Preparation
Weighing: Accurately weigh approximately 5-10 mg of the 4-(allyloxy)benzyl alcohol
sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[2]

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble.

Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[2]

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[3] Gently

vortex or sonicate the mixture to ensure the sample dissolves completely.[2]

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality,

filter the solution through a pipette with a small glass wool plug directly into a clean, high-

quality 5 mm NMR tube.[1][3] The final sample depth in the tube should be about 4 cm.[3]

Capping: Securely cap the NMR tube to prevent solvent evaporation or contamination.[2]
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NMR Data Acquisition
Spectrometer Setup: The data presented here was acquired on a 400 MHz spectrometer.[1]

Before acquisition, the spectrometer's magnetic field should be locked onto the deuterium

signal of the solvent and shimmed to optimize field homogeneity.[2]

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Typically 0-12 ppm.

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

Relaxation Delay: A 1-2 second delay between pulses is standard.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse with proton decoupling.

Spectral Width: Typically 0-220 ppm.

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is required.

Relaxation Delay: A 2-5 second delay is recommended.

Data Processing
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID)

signal.

Phasing and Baseline Correction: Manually or automatically correct the phase and baseline

of the resulting spectrum to ensure accurate integration and peak picking.

Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak for ¹H

NMR is at 7.26 ppm, and the carbon signal for ¹³C NMR is at 77.16 ppm. Alternatively, an

internal standard like tetramethylsilane (TMS) can be used (0.00 ppm).[4]
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Visualized Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of workflows and

logical connections inherent in NMR analysis.
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Caption: A standard workflow for NMR sample preparation, data acquisition, and analysis.
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Molecular Fragments

NMR Spectral Regions / Signals

4-(Allyloxy)benzyl Alcohol Structure
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Caption: Logical relationship between molecular fragments and their corresponding NMR
signals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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